molecular formula C21H18ClN5O3 B12632216 methyl 8-chloro-4-(1H-indol-4-yl)-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate

methyl 8-chloro-4-(1H-indol-4-yl)-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate

Cat. No.: B12632216
M. Wt: 423.9 g/mol
InChI Key: WKIXFMUEZUNECS-UHFFFAOYSA-N
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Description

Methyl 8-chloro-4-(1H-indol-4-yl)-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate is a complex organic compound that features a unique combination of indole, morpholine, and pyrido[3,2-d]pyrimidine moieties. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 8-chloro-4-(1H-indol-4-yl)-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate typically involves multi-step organic reactions. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions to form the indole ring . The morpholine and pyrido[3,2-d]pyrimidine moieties are then introduced through subsequent reactions involving nucleophilic substitution and cyclization steps .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Methyl 8-chloro-4-(1H-indol-4-yl)-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols . Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole ring can yield oxindole derivatives, while substitution of the chloro group can produce various substituted derivatives with different functional groups .

Mechanism of Action

The mechanism of action of methyl 8-chloro-4-(1H-indol-4-yl)-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes, leading to therapeutic effects . The exact molecular targets and pathways can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indole derivatives, such as:

Uniqueness

Methyl 8-chloro-4-(1H-indol-4-yl)-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate is unique due to its combination of indole, morpholine, and pyrido[3,2-d]pyrimidine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C21H18ClN5O3

Molecular Weight

423.9 g/mol

IUPAC Name

methyl 8-chloro-4-(1H-indol-4-yl)-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate

InChI

InChI=1S/C21H18ClN5O3/c1-29-20(28)16-11-14(22)18-19(24-16)17(13-3-2-4-15-12(13)5-6-23-15)25-21(26-18)27-7-9-30-10-8-27/h2-6,11,23H,7-10H2,1H3

InChI Key

WKIXFMUEZUNECS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC2=C(C(=C1)Cl)N=C(N=C2C3=C4C=CNC4=CC=C3)N5CCOCC5

Origin of Product

United States

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